molecular formula C21H22BrN3O3 B2687743 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034576-18-4

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2687743
CAS No.: 2034576-18-4
M. Wt: 444.329
InChI Key: YCHGYPQXABMERW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a bromophenyl group, a pyridinyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: This can be achieved through bromination of a phenyl precursor.

    Coupling with pyridinyl piperidine: The bromophenyl intermediate is then coupled with a pyridinyl piperidine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

    Formation of the pyrrolidinone ring: The final step involves the formation of the pyrrolidinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one: Similar structure with a chlorine atom instead of bromine.

    1-(3-Fluorophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

1-(3-bromophenyl)-4-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c22-16-2-1-3-17(13-16)25-14-15(12-20(25)26)21(27)24-10-6-19(7-11-24)28-18-4-8-23-9-5-18/h1-5,8-9,13,15,19H,6-7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHGYPQXABMERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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